![molecular formula C13H14N6O4 B11258859 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid](/img/structure/B11258859.png)
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions using suitable amines.
Coupling with Acetic Acid: The final step involves coupling the substituted pyrimidine with acetic acid derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-3-methylphenyl)acetic acid: Similar structure but lacks the nitro and pyrimidine groups.
4-({5-(Aminocarbonyl)-4-[(3-methylphenyl)amino]pyrimidin-2-yl}amino)benzoic acid: Contains a pyrimidine ring and amino groups but differs in the substitution pattern.
Uniqueness
2-({4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrimidine ring allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H14N6O4 |
|---|---|
Peso molecular |
318.29 g/mol |
Nombre IUPAC |
2-[[4-amino-6-(3-methylanilino)-5-nitropyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H14N6O4/c1-7-3-2-4-8(5-7)16-12-10(19(22)23)11(14)17-13(18-12)15-6-9(20)21/h2-5H,6H2,1H3,(H,20,21)(H4,14,15,16,17,18) |
Clave InChI |
XVTVGTXRERCWOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


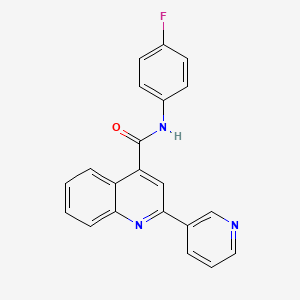
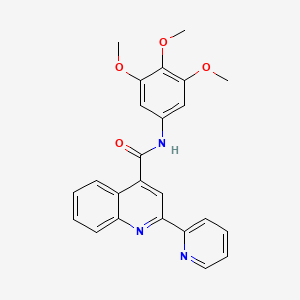
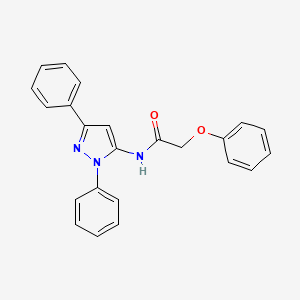
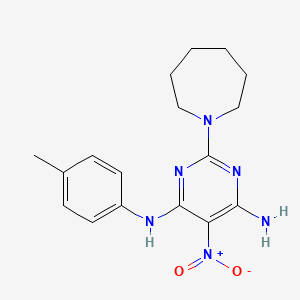

![5-(4-fluorophenyl)-N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258800.png)
![5-Chloro-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11258801.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B11258807.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11258808.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11258813.png)
![2-({5-Methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11258823.png)
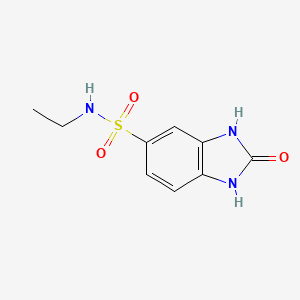
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B11258862.png)
![N-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11258864.png)
